molecular formula C25H22N4O4 B11656734 5-(4-(Benzyloxy)phenyl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 302918-66-7

5-(4-(Benzyloxy)phenyl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11656734
CAS No.: 302918-66-7
M. Wt: 442.5 g/mol
InChI Key: FSWIAXMMAFCICC-CVKSISIWSA-N
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Description

5-(4-(Benzyloxy)phenyl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a hydroxy-methoxybenzylidene group, and a pyrazole carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the synthesis of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst.

    Synthesis of the Pyrazole Carbohydrazide: The pyrazole carbohydrazide moiety is synthesized by reacting hydrazine hydrate with an appropriate pyrazole derivative under controlled conditions.

    Condensation Reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the pyrazole carbohydrazide in the presence of a base, such as sodium hydroxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as conductivity and magnetism.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Benzyloxy)phenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide: Similar structure but lacks the methoxy group, which may affect its biological activity.

    5-(4-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide: Similar structure but lacks the hydroxy group, which may influence its chemical reactivity and interactions.

Uniqueness

The presence of both hydroxy and methoxy groups in 5-(4-(Benzyloxy)phenyl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide enhances its ability to form hydrogen bonds and interact with biological targets, making it unique compared to similar compounds. This dual functionality can lead to improved biological activity and specificity.

Properties

CAS No.

302918-66-7

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O4/c1-32-23-9-5-8-19(24(23)30)15-26-29-25(31)22-14-21(27-28-22)18-10-12-20(13-11-18)33-16-17-6-3-2-4-7-17/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+

InChI Key

FSWIAXMMAFCICC-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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